Tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a carboxylate group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate typically involves the protection of the amino group and subsequent functionalization of the piperidine ringThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Scientific Research Applications
Tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
- Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
- Tert-butyl 3-(1-aminoethyl)-4-methylbenzoate
Uniqueness
Tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 4-(1-aminoethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-9-8-15(7-6-11(9)10(2)14)12(16)17-13(3,4)5/h9-11H,6-8,14H2,1-5H3 |
InChI Key |
RVOCYUAZSXTLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C(C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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